molecular formula C16H10N4O B13993975 (E)-(4-Diazonio-5-phenyl-3H-pyrazol-3-ylidene)(phenyl)methanolate CAS No. 92792-56-8

(E)-(4-Diazonio-5-phenyl-3H-pyrazol-3-ylidene)(phenyl)methanolate

Cat. No.: B13993975
CAS No.: 92792-56-8
M. Wt: 274.28 g/mol
InChI Key: NPYFSBJHWWTFMU-UHFFFAOYSA-N
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Description

Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is a complex organic compound characterized by the presence of a diazo group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- typically involves the reaction of a phenylhydrazine derivative with a suitable ketone under acidic conditions to form the pyrazole ring. The diazo group is then introduced through diazotization reactions, which involve the treatment of the pyrazole derivative with nitrous acid or other diazotizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- exerts its effects involves interactions with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone,(4-diazo-5-phenyl-4H-pyrazol-3-yl)phenyl- is unique due to the combination of a diazo group with a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

CAS No.

92792-56-8

Molecular Formula

C16H10N4O

Molecular Weight

274.28 g/mol

IUPAC Name

(4-diazo-5-phenylpyrazol-3-yl)-phenylmethanone

InChI

InChI=1S/C16H10N4O/c17-18-14-13(11-7-3-1-4-8-11)19-20-15(14)16(21)12-9-5-2-6-10-12/h1-10H

InChI Key

NPYFSBJHWWTFMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C2=[N+]=[N-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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